molecular formula C24H28N4O4S B2503064 (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(piperidin-1-yl)methanone CAS No. 1021250-25-8

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(piperidin-1-yl)methanone

Cat. No.: B2503064
CAS No.: 1021250-25-8
M. Wt: 468.57
InChI Key: KNKIFBQDSJACSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H28N4O4S and its molecular weight is 468.57. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the compound 3-[6-(4-methoxyphenyl)-3-methyl-4-(piperidine-1-carbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-1lambda6-thiolane-1,1-dione is the G protein-gated inwardly-rectifying potassium (GIRK) channel . GIRK channels play a crucial role in maintaining the resting potential of cells and regulating neuronal excitability .

Mode of Action

3-[6-(4-methoxyphenyl)-3-methyl-4-(piperidine-1-carbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-1lambda6-thiolane-1,1-dione interacts with the GIRK channels, acting as an activator . This activation leads to the opening of the channels, allowing potassium ions to flow out of the cell. This outflow of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential .

Biochemical Pathways

The activation of GIRK channels by 3-[6-(4-methoxyphenyl)-3-methyl-4-(piperidine-1-carbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-1lambda6-thiolane-1,1-dione affects several biochemical pathways. Primarily, it influences the neuronal signaling pathways by modulating the membrane potential and controlling the firing rate of neurons . The downstream effects include changes in neurotransmitter release and synaptic transmission, which can impact various physiological processes such as heart rate, insulin release, and perception of pain .

Result of Action

The molecular and cellular effects of 3-[6-(4-methoxyphenyl)-3-methyl-4-(piperidine-1-carbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-1lambda6-thiolane-1,1-dione’s action primarily involve the modulation of neuronal activity. By activating GIRK channels and causing hyperpolarization of the cell, the compound can decrease neuronal excitability . This could potentially lead to effects such as reduced pain perception or changes in heart rate .

Properties

IUPAC Name

[1-(1,1-dioxothiolan-3-yl)-6-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridin-4-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4S/c1-16-22-20(24(29)27-11-4-3-5-12-27)14-21(17-6-8-19(32-2)9-7-17)25-23(22)28(26-16)18-10-13-33(30,31)15-18/h6-9,14,18H,3-5,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKIFBQDSJACSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N4CCCCC4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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